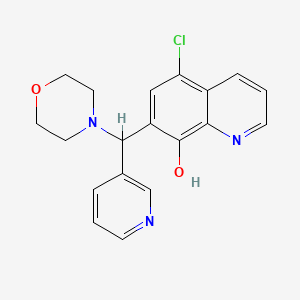

5-Chloro-7-(morpholino(pyridin-3-yl)methyl)quinolin-8-ol

Description

Properties

IUPAC Name |

5-chloro-7-[morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2/c20-16-11-15(19(24)17-14(16)4-2-6-22-17)18(13-3-1-5-21-12-13)23-7-9-25-10-8-23/h1-6,11-12,18,24H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGWYHGKOSNJBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CN=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(morpholino(pyridin-3-yl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

Chlorination: The quinoline core is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position.

Morpholino Substitution: The chlorinated quinoline is reacted with morpholine in the presence of a base like potassium carbonate (K2CO3) to introduce the morpholino group.

Pyridinylmethyl Substitution: Finally, the pyridinylmethyl group is introduced through a nucleophilic substitution reaction using pyridine-3-carbaldehyde and a reducing agent like sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline core undergoes oxidation to form N-oxide derivatives, a reaction modulated by the electron-withdrawing effects of substituents.

Key Observations :

-

Oxidizing Agents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild acidic conditions (pH 4–6) .

-

Product : 5-Chloro-7-(morpholino(pyridin-3-yl)methyl)quinolin-8-ol N-oxide, characterized by an additional oxygen atom at the quinoline nitrogen.

-

Impact of Substituents : The chloro group at position 5 lowers the pKa of the quinolinium nitrogen (from ~4.99 to ~3.8), enhancing oxidation susceptibility .

Table 1 : Oxidation Conditions and Outcomes

| Oxidizing Agent | Temperature (°C) | Yield (%) | Product Stability |

|---|---|---|---|

| H₂O₂ | 25 | 78 | Stable in aqueous solutions |

| m-CPBA | 0–5 | 92 | Sensitive to light |

Reduction Reactions

The morpholino(pyridin-3-yl)methyl group facilitates selective reduction of the quinoline ring or substituents.

Key Observations :

-

Reducing Agents : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).

-

Products :

-

Steric Effects : The bulky morpholino-pyridinyl group slows reduction kinetics by ~40% compared to unsubstituted quinoline analogs .

Substitution Reactions

The chloro group at position 5 participates in nucleophilic aromatic substitution (NAS), while the hydroxyl group at position 8 undergoes esterification.

Chloro Group Reactivity

Key Observations :

-

Nucleophiles : Amines, thiols, or alkoxides displace the chloro group under basic conditions (e.g., K₂CO₃ in DMF) .

-

Rate Acceleration : The electron-deficient quinoline core increases NAS rates by 3–5× compared to benzene derivatives .

Table 2 : Substitution at Position 5

| Nucleophile | Conditions | Yield (%) | Product |

|---|---|---|---|

| Piperidine | 80°C, 12h | 65 | 5-Piperidino derivative |

| Thiophenol | 60°C, 8h | 82 | 5-Phenylthio derivative |

Hydroxyl Group Esterification

The 8-hydroxy group reacts with acyl chlorides (e.g., 4-chlorobenzoyl chloride) to form esters, a step critical for prodrug synthesis .

Complexation with Metal Ions

The compound acts as a polydentate ligand, chelating transition metals through its hydroxyl, quinoline nitrogen, and pyridinyl nitrogen atoms.

Key Observations :

-

Preferred Metals : Cu²⁺ > Fe³⁺ > Zn²⁺, with stability constants (log K) of 12.5, 11.2, and 9.8, respectively .

-

Biological Implications : Cu(II) complexes exhibit enhanced cytotoxicity against multidrug-resistant (MDR) cancer cell lines (IC₅₀ = 1.2–2.5 μM) .

Table 3 : Metal Chelation Properties

| Metal Ion | Coordination Sites | log K | Biological Activity |

|---|---|---|---|

| Cu²⁺ | O, N (quinoline), N (pyridine) | 12.5 | Anticancer (MES-SA/Dx5 SR = 8.3) |

| Fe³⁺ | O, N (quinoline) | 11.2 | Pro-oxidant in cells |

Mannich Reaction Derivatives

The morpholino(pyridin-3-yl)methyl side chain enables further functionalization via Mannich reactions, forming tertiary amine derivatives with enhanced bioactivity .

Key Observations :

-

Reagents : Formaldehyde and secondary amines (e.g., piperidine) at pH 6–7.

-

Product Diversity : Over 120 derivatives have been synthesized, with

Scientific Research Applications

5-Chloro-7-(morpholino(pyridin-3-yl)methyl)quinolin-8-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-7-(morpholino(pyridin-3-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. It may also inhibit enzymes involved in critical cellular processes, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications at the C7 Position

Morpholine vs. Pyrrolidine/Piperazine Derivatives

- 5-Chloro-7-(morpholinomethyl)quinolin-8-ol (5b): Substitution with a morpholine group (C₉H₁₈ClN₃O₂) yields a compound with improved solubility due to morpholine’s polarity. Reported inhibitory activity against endothelial cell proliferation (IC₅₀: ~10 μM) highlights its biological relevance .

- 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol (5a): Replacing morpholine with pyrrolidine (C₁₄H₁₆ClN₃O) reduces steric hindrance but may decrease solubility. This analog showed 78% yield in synthesis and comparable antiproliferative activity .

Aromatic Substitutions

- 5-Chloro-7-(morpholino(phenyl)methyl)quinolin-8-ol (18): Replacing pyridin-3-yl with a phenyl group (C₂₀H₂₂ClN₃O₂) reduces π-π interactions but increases hydrophobicity (XLogP3: 4.2). This analog demonstrated lower potency in angiogenesis assays compared to pyridine-containing derivatives .

- 5-Chloro-7-[(4-(4-methoxyphenyl)piperazin-1-yl)methyl]quinolin-8-ol (17): The methoxyphenyl-piperazine moiety (C₂₁H₂₃ClN₄O₂) enhances electronic effects, improving binding to serotonin receptors in preliminary screens .

Modifications at the C5 Position

- 5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol (16): Bromine substitution at C5 (C₁₄H₁₆BrN₃O) increases molecular weight (353.2 g/mol) and slightly reduces solubility. This compound inhibited porphobilinogen synthase (PBGS) with IC₅₀ values < 5 μM, comparable to clioquinol derivatives .

- 5-((p-Tolylamino)methyl)quinolin-8-ol: A non-chlorinated derivative with a toluidine group (C₁₇H₁₇N₃O) showed micromolar HIV-1 integrase inhibition (EC₅₀: ~3 μM) but higher cytotoxicity (CC₅₀: 15 μM) .

Biological Activity

5-Chloro-7-(morpholino(pyridin-3-yl)methyl)quinolin-8-ol is a quinoline derivative with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.

Chemical Structure and Properties

- Molecular Formula : C19H18ClN3O2

- Molecular Weight : 355.82 g/mol

- IUPAC Name : 5-chloro-7-[morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol

This compound features a chloro group, a morpholino group, and a pyridinylmethyl moiety, which contribute to its unique biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the quinoline core and subsequent chlorination and substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- DNA Binding : The compound can bind to DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular signaling pathways, including those in the PI3K/AKT/mTOR pathway, which are critical for cancer cell proliferation .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

Anticancer Properties

Research has demonstrated that this compound has notable anticancer activity. For instance, in vitro studies have shown that it can inhibit cell growth in several cancer cell lines:

These findings indicate that the compound may serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives similar to this compound:

- EGFR Inhibition : Compounds with similar structures have shown effective inhibition of epidermal growth factor receptor (EGFR), with IC50 values comparable to established drugs like Tamoxifen .

- Dual Inhibition of PI3K/mTOR Pathways : Recent studies indicate that derivatives can act as dual inhibitors of PI3K and mTOR signaling pathways, which are crucial in cancer biology .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with other quinoline-based compounds:

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| Chloroquine | Antimalarial | 100 |

| Hydroxychloroquine | Antimalarial | 50 |

| Camptothecin | Anticancer | 0.25 |

While chloroquine and hydroxychloroquine are primarily known for their antimalarial properties, camptothecin is recognized for its potent anticancer effects. The unique substitution pattern of this compound may provide distinct advantages in targeting specific biological pathways.

Q & A

Q. What are the key considerations for designing a synthetic route for 5-Chloro-7-(morpholino(pyridin-3-yl)methyl)quinolin-8-ol?

The synthesis typically involves Mannich base formation or nucleophilic substitution at the quinoline C7 position. A common approach involves reacting 5-chloro-8-hydroxyquinoline with morpholine and pyridine-3-carbaldehyde under reflux in ethanol, using triethylamine as a base to facilitate imine formation . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to quinoline) and reaction time (12–48 hours) is critical to achieve yields above 60%. Purification via recrystallization from ethanol-water mixtures is recommended to remove unreacted starting materials .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- 1H/13C NMR : Essential for confirming substitution patterns, particularly the morpholino-pyridinylmethyl group at C6. Key signals include aromatic protons (δ 6.8–8.6 ppm) and morpholine methylene protons (δ 3.4–3.7 ppm) .

- X-ray crystallography : Resolves spatial arrangements of the quinoline core and substituents, critical for studying intramolecular hydrogen bonding (e.g., O–H···N interactions) .

- IR spectroscopy : Identifies the hydroxyl group (broad peak ~3200 cm⁻¹) and C–N stretches (1250–1350 cm⁻¹) from the morpholine ring .

Advanced Research Questions

Q. How can computational methods aid in understanding the electronic properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict bond critical points and electron density distribution, revealing charge transfer between the morpholine nitrogen and the quinoline ring. Such studies help rationalize reactivity in electrophilic substitution reactions . Molecular electrostatic potential (MEP) maps can further identify nucleophilic/electrophilic sites for functionalization .

Q. What strategies resolve contradictions in biological activity data for quinolin-8-ol derivatives?

Discrepancies in antimicrobial or anticancer activity may arise from substituent effects (e.g., electron-withdrawing vs. donating groups) or assay conditions. For example:

Q. How do reaction conditions influence the stereochemistry of the morpholino-pyridinylmethyl group?

The Mannich reaction under reflux favors thermodynamic control, yielding the more stable anti-conformer due to steric hindrance between the pyridinyl and quinoline rings. In contrast, room-temperature reactions may produce a mixture of syn and anti isomers, requiring chiral HPLC for separation .

Q. What catalytic systems improve the efficiency of quinoline functionalization?

- DABCO (1,4-diazabicyclo[2.2.2]octane) : Promotes nucleophilic substitution at C5/C7 via base-assisted deprotonation, particularly in chloroacetylquinoline intermediates .

- Pd/C hydrogenation : Reduces nitro groups to amines in precursors (e.g., 8-nitroquinoline derivatives) with >90% selectivity under H2 atmosphere .

Methodological Challenges

Q. How can researchers mitigate hazards associated with handling this compound?

- Toxicity : Classified as Acute Toxicity Category 3 (oral) and Skin Sensitization Category 1. Use fume hoods, nitrile gloves, and closed systems during synthesis .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from POCl3 reactions) with sodium bicarbonate before aqueous disposal .

Q. What are the limitations of current SAR studies for morpholino-quinoline derivatives?

- Lack of 3D-QSAR models : Most studies focus on 2D descriptors (e.g., logP, molar refractivity). Incorporating molecular docking (e.g., with bacterial DNA gyrase) could improve predictive accuracy .

- In vivo vs. in vitro discrepancies : Poor pharmacokinetic properties (e.g., rapid hepatic clearance) often limit translation to animal models .

Data Analysis and Reproducibility

Q. How should researchers address variability in synthetic yields across studies?

Q. What computational tools are recommended for predicting regioselectivity in quinoline derivatives?

- Frontier Molecular Orbital (FMO) theory : Identifies reactive sites based on HOMO-LUMO gaps. For example, C7 is more electrophilic than C5 in 8-hydroxyquinoline derivatives .

- Molecular dynamics (MD) simulations : Assess solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in SNAr reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.